N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring attached to a carboxamide group, with additional substituents including a chloro, ethoxy, and fluoro group on the phenyl ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Substitution Reactions: The chloro, ethoxy, and fluoro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. These reactions typically require the use of reagents such as chlorinating agents, ethylating agents, and fluorinating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro, ethoxy, or fluoro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
N-(4-Chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(4-Chloro-2-fluorophenyl)piperidine-1-carboxamide: Lacks the ethoxy group, which may result in different chemical and biological properties.
N-(4-Ethoxy-2-fluorophenyl)piperidine-1-carboxamide: Lacks the chloro group, leading to variations in reactivity and interactions.
N-(4-Chloro-5-ethoxyphenyl)piperidine-1-carboxamide: Lacks the fluoro group, which can affect its chemical stability and biological activity.
The unique combination of substituents in this compound imparts specific properties that distinguish it from these similar compounds, making it a valuable compound for various research applications.
Propiedades
Número CAS |
89915-68-4 |
---|---|
Fórmula molecular |
C14H18ClFN2O2 |
Peso molecular |
300.75 g/mol |
Nombre IUPAC |
N-(4-chloro-5-ethoxy-2-fluorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H18ClFN2O2/c1-2-20-13-9-12(11(16)8-10(13)15)17-14(19)18-6-4-3-5-7-18/h8-9H,2-7H2,1H3,(H,17,19) |
Clave InChI |
WQYOKVJZOCTIBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)NC(=O)N2CCCCC2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.